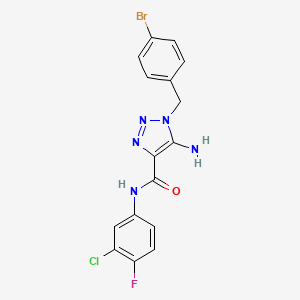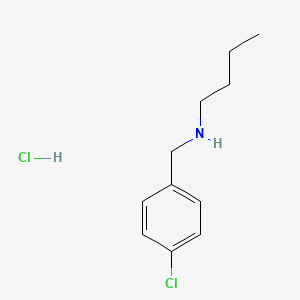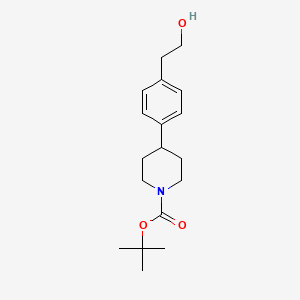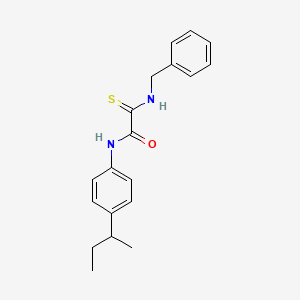
5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of the 5-amino-1,2,3-triazole-4-carboxylic acid, which is known for its utility in the preparation of peptidomimetics and biologically active compounds. The triazole scaffold is a common feature in many pharmacologically active molecules and is often used in the design of drugs due to its versatility and the stability of the triazole ring .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method provides a way to obtain a protected version of the triazole amino acid with complete regiocontrol when aryl or alkyl azides are used. However, when N-Boc-alkyl ynamides are employed, a mixture of regioisomers is obtained. This synthesis route is particularly useful for creating triazole-containing dipeptides and has been used to produce compounds with significant biological activity, such as HSP90 inhibitors .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield compounds with different properties. The triazole ring itself is a stable moiety that can engage in various interactions, including hydrogen bonding and pi-stacking, which can be advantageous in drug design. The specific substituents on the triazole ring, such as the 4-bromobenzyl and 3-chloro-4-fluorophenyl groups in the compound of interest, can significantly influence the molecule's overall properties and biological activity .
Chemical Reactions Analysis
Triazole derivatives can participate in a range of chemical reactions, which can be utilized to further modify the compound or to understand its behavior in biological systems. The presence of amino and carboxamide groups in the compound allows for potential interactions with enzymes and receptors, which can be explored for therapeutic applications. The bromine and chlorine substituents may also be reactive under certain conditions, potentially leading to further transformations or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of halogens and the fluorine atom can affect the compound's lipophilicity, which is an important factor in drug absorption and distribution. The triazole ring contributes to the compound's stability and can impact its solubility and reactivity. Understanding these properties is crucial for predicting the behavior of the compound in biological systems and for optimizing its pharmacokinetic profile .
Applications De Recherche Scientifique
Anticancer Potential
A significant body of research highlights the anticancer properties of 1,2,4-triazole derivatives. For instance, the synthesis of new 1,2,4-triazolo[3,4-b]thiadiazoles from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and their evaluation for in vitro anticancer activity reveals that certain compounds in this class exhibit notable anticancer effects (Bhat, Prasad, Poojary, & Holla, 2004). Similarly, other studies focus on the synthesis and biological evaluation of 1,2,4-triazole derivatives, showing their potential as antimicrobial and anticancer agents, with some exhibiting significant activity against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Propriétés
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3-chloro-4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClFN5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-11-5-6-13(19)12(18)7-11/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJVVTURPFZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)
![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)
![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)



![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)
![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)
![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)